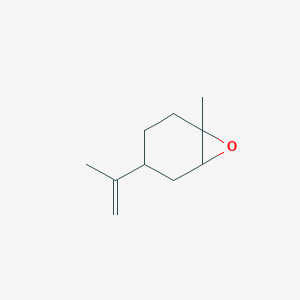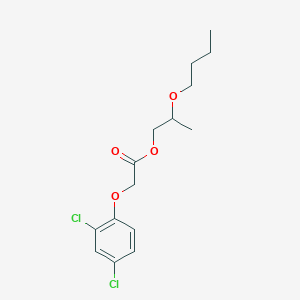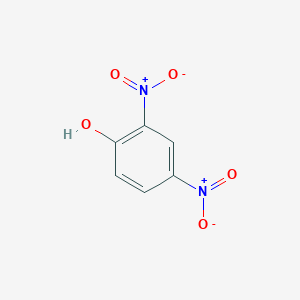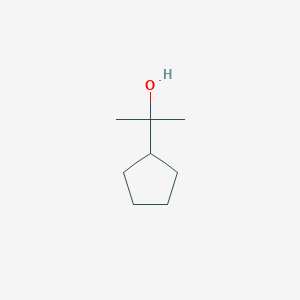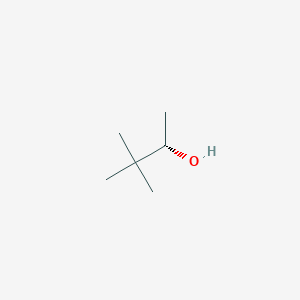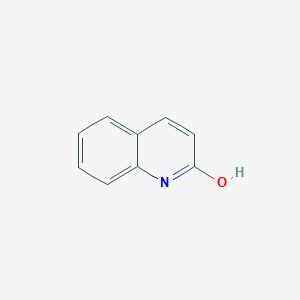![molecular formula C22H16N2Na2O8S2 B072956 Anthracenesulfonic acid, 1-amino-9,10-dihydro-2-methyl-4-[(4-methyl-2-sulfophenyl)amino]-9,10-dioxo-, sodium salt (1:2) CAS No. 1324-06-7](/img/structure/B72956.png)
Anthracenesulfonic acid, 1-amino-9,10-dihydro-2-methyl-4-[(4-methyl-2-sulfophenyl)amino]-9,10-dioxo-, sodium salt (1:2)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anthracenesulfonic acid, 1-amino-9,10-dihydro-2-methyl-4-[(4-methyl-2-sulfophenyl)amino]-9,10-dioxo-, sodium salt (1:2) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as pharmaceuticals, materials science, and environmental science.
Mécanisme D'action
The mechanism of action of Anthracenesulfonic acid is not fully understood. However, it is believed to exert its anti-inflammatory and anticancer effects by inhibiting the activity of cyclooxygenase-2 (COX-2) and inducing apoptosis in cancer cells. As a fluorescent probe, it binds to specific biomolecules and emits light upon excitation. In polymers, it improves their mechanical properties by forming strong intermolecular interactions with the polymer chains.
Effets Biochimiques Et Physiologiques
Anthracenesulfonic acid has been shown to have anti-inflammatory and anticancer effects in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells. As a fluorescent probe, it has been used to image specific biomolecules in cells. In polymers, it improves their mechanical properties by forming strong intermolecular interactions with the polymer chains.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Anthracenesulfonic acid in lab experiments include its ease of synthesis, low cost, and potential applications in various fields. However, its limitations include its low solubility in water and its potential toxicity.
Orientations Futures
There are several future directions for the research on Anthracenesulfonic acid. One direction is to further investigate its anti-inflammatory and anticancer properties and to develop it as a potential drug candidate. Another direction is to explore its potential applications in materials science, such as in the development of new polymers and organic light-emitting diodes. Additionally, it could be further studied as a fluorescent probe for biological imaging and as a marker for the detection of wastewater contamination.
Conclusion:
Anthracenesulfonic acid is a chemical compound that has potential applications in various fields such as pharmaceuticals, materials science, and environmental science. Its ease of synthesis, low cost, and potential applications make it an attractive compound for further research. However, its low solubility in water and potential toxicity should be taken into consideration when using it in lab experiments. Further research on Anthracenesulfonic acid could lead to the development of new drugs, materials, and environmental monitoring techniques.
Méthodes De Synthèse
Anthracenesulfonic acid is synthesized through the reaction of anthracene with sulfuric acid. The resulting product is then treated with sodium nitrite and hydrochloric acid to form 4-nitroanthracene-2-sulfonic acid. The nitro group is then reduced to an amino group using tin and hydrochloric acid, followed by the addition of sodium hydroxide to form the sodium salt.
Applications De Recherche Scientifique
Anthracenesulfonic acid has been extensively studied for its potential applications in various fields. In pharmaceuticals, it has been shown to have anti-inflammatory and anticancer properties. It has also been used as a fluorescent probe in biological imaging and as a sensitizer in photodynamic therapy. In materials science, it has been incorporated into polymers to improve their mechanical properties and as a dye in organic light-emitting diodes. In environmental science, it has been used as a marker for the detection of wastewater contamination.
Propriétés
Numéro CAS |
1324-06-7 |
|---|---|
Nom du produit |
Anthracenesulfonic acid, 1-amino-9,10-dihydro-2-methyl-4-[(4-methyl-2-sulfophenyl)amino]-9,10-dioxo-, sodium salt (1:2) |
Formule moléculaire |
C22H16N2Na2O8S2 |
Poids moléculaire |
546.5 g/mol |
Nom IUPAC |
disodium;2-[(4-azanidyloxysulfonyl-3-methyl-9,10-dioxoanthracen-1-yl)amino]-5-methylbenzenesulfonate |
InChI |
InChI=1S/C22H17N2O8S2.2Na/c1-11-7-8-15(17(9-11)33(27,28)29)24-16-10-12(2)22(34(30,31)32-23)19-18(16)20(25)13-5-3-4-6-14(13)21(19)26;;/h3-10,23-24H,1-2H3,(H,27,28,29);;/q-1;2*+1/p-1 |
Clé InChI |
ITUHFYWLEKLXJM-UHFFFAOYSA-M |
SMILES |
CC1=CC(=C(C=C1)NC2=C3C(=C(C(=C2)C)S(=O)(=O)O[NH-])C(=O)C4=CC=CC=C4C3=O)S(=O)(=O)[O-].[Na+].[Na+] |
SMILES canonique |
CC1=CC(=C(C=C1)NC2=C3C(=C(C(=C2)C)S(=O)(=O)O[NH-])C(=O)C4=CC=CC=C4C3=O)S(=O)(=O)[O-].[Na+].[Na+] |
Autres numéros CAS |
1324-06-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



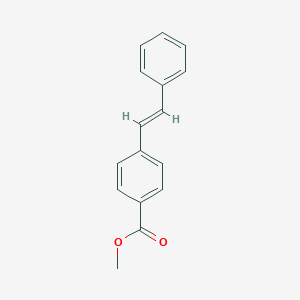
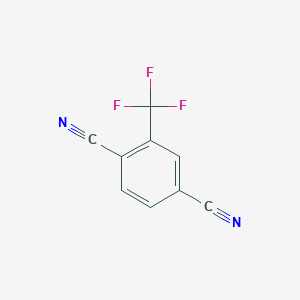
![4-[(Dimethylamino)sulfonyl]benzoic acid](/img/structure/B72875.png)
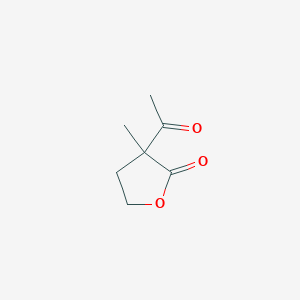
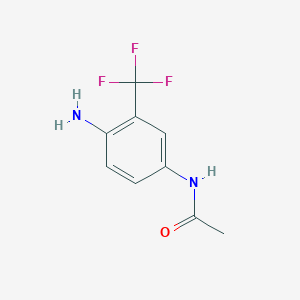
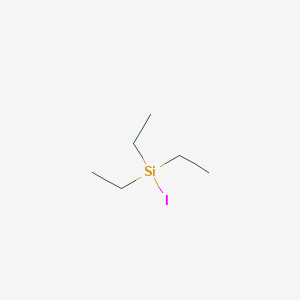
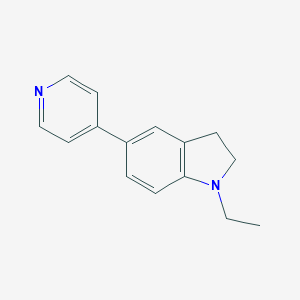
![Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, formate, (1R,2R,4R)-rel-](/img/structure/B72886.png)
